molecular formula C16H30O B14384981 Hexadec-5-enal CAS No. 88373-68-6

Hexadec-5-enal

Cat. No.: B14384981
CAS No.: 88373-68-6
M. Wt: 238.41 g/mol
InChI Key: XVWSFDAKJCLUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadec-5-enal is a 16-carbon unsaturated aldehyde with a double bond at the fifth position. Aldehydes of this class are pivotal in organic synthesis, fragrance formulation, and biochemical research due to their reactivity and role as intermediates .

Properties

CAS No.

88373-68-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-5-enal

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,16H,2-10,13-15H2,1H3

InChI Key

XVWSFDAKJCLUGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-5-enal can be synthesized through several methods. One common approach involves the reaction of hexadec-2-enal with 2-nitroethanol in the presence of triethylamine, which yields the 1,2-adducts. Alternatively, the reaction in methanol-potassium carbonate produces Michael adducts .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadec-5-enal undergoes various chemical reactions, including:

    Oxidation: This reaction converts this compound into hexadec-5-enoic acid.

    Reduction: Reduction of this compound can produce hexadec-5-enol.

    Substitution: The aldehyde group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Hexadec-5-enoic acid

    Reduction: Hexadec-5-enol

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Hexadec-5-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexadec-5-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing cellular pathways and processes. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Positional Isomers: Double Bond Location

The position of the double bond significantly influences physical and chemical properties. For example:

  • (E)-Hexadec-2-enal (CAS 22644-96-8): A 16-carbon aldehyde with an E-configured double bond at position 2. Its molecular formula is C₁₆H₃₀O (MW 238.41), and it is analyzed via gas chromatography (GC) using HP-5MS columns with non-polar phases, indicating moderate volatility .
  • (E)-10-Hexadecenal (CAS 72698-30-7): A positional isomer with the double bond at position 10. While its molecular weight is identical to Hexadec-5-enal (238.41), the distal double bond may reduce reactivity compared to analogs with proximal unsaturation. It is categorized under pharmaceuticals and intermediates .

Chain Length Variants: Dodecenal vs. Hexadecenal

  • cis-Dodec-5-enal (CAS 68820-33-7): A 12-carbon analog (C₁₂H₂₂O, MW 182.30) with a cis double bond at position 5. Its shorter chain length reduces hydrophobicity compared to this compound, making it more volatile and suitable for flavor/fragrance applications .

Stereoisomerism: cis vs. trans Configuration

The cis configuration in dodec-5-enal introduces steric hindrance, lowering melting points and altering solubility compared to trans isomers. For this compound, stereochemistry (if specified) would similarly impact intermolecular interactions and stability .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Double Bond Position Configuration Key Applications/Findings
This compound C₁₆H₃₀O 238.41 (theor.) 5 Not specified Research applications (inferred)
(E)-Hexadec-2-enal C₁₆H₃₀O 238.41 2 E GC analysis standard
(E)-10-Hexadecenal C₁₆H₃₀O 238.41 10 E Pharmaceuticals, intermediates
cis-Dodec-5-enal C₁₂H₂₂O 182.30 5 cis Flavor/fragrance (inferred)
Analytical Methods
  • Gas chromatography (GC) with HP-5MS or OV-101 columns effectively separates hexadecenal isomers. Retention times vary with double bond position; for instance, (E)-Hexadec-2-enal elutes earlier than longer-chain aldehydes due to increased volatility .
  • Mass spectrometry (MS) and retention indices aid in distinguishing stereoisomers, as seen in studies by Andriamaharavo (2014) and Phillipou & Poulos (1978) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.